methyl 3,6-dichloro-2H-indazole-4-carboxylate
Overview
Description
Methyl 3,6-dichloro-2H-indazole-4-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions, a methyl ester group at the 4th position, and a nitrogen atom at the 2nd position in the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 3,6-dichloro-2H-indazole-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,6-dichloroaniline.
Cyclization: The precursor undergoes cyclization with appropriate reagents to form the indazole ring. This step often involves the use of strong acids or bases as catalysts.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently .
Chemical Reactions Analysis
Methyl 3,6-dichloro-2H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3rd and 6th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the methyl ester group can yield carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indazole derivatives .
Scientific Research Applications
Methyl 3,6-dichloro-2H-indazole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3,6-dichloro-2H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Methyl 3,6-dichloro-2H-indazole-4-carboxylate can be compared with other indazole derivatives, such as:
Methyl 6-chloro-2H-indazole-4-carboxylate: This compound has a single chlorine atom at the 6th position, making it less sterically hindered and potentially more reactive in certain chemical reactions.
Methyl 3,5-dichloro-2H-indazole-4-carboxylate: The chlorine atoms are positioned differently, which can influence the compound’s reactivity and biological activity.
Methyl 3,6-dibromo-2H-indazole-4-carboxylate: The presence of bromine atoms instead of chlorine can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 3,6-dichloro-2H-indazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)5-2-4(10)3-6-7(5)8(11)13-12-6/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOCWNOIJIDXQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNC(=C12)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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